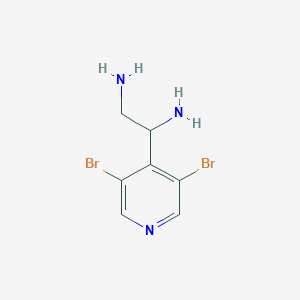
1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine is a chemical compound with the molecular formula C7H9Br2N3 It is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 3 and 5, and an ethane-1,2-diamine group attached to the 4-position of the pyridine ring
准备方法
The synthesis of 1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the commercially available 3,5-dibromopyridine.
Reaction with Ethylenediamine: The 3,5-dibromopyridine is reacted with ethylenediamine under controlled conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst or base to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
化学反应分析
1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions. For instance, the ethane-1,2-diamine group can be oxidized to form corresponding imines or amides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include bases, solvents like ethanol or methanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its structure allows for modifications that can enhance its biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. It may have applications in the development of drugs for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of 1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethane-1,2-diamine group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The bromine atoms on the pyridine ring can also participate in halogen bonding, further affecting the compound’s interactions with its targets.
相似化合物的比较
1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine can be compared with other similar compounds, such as:
1-(3,5-Dichloropyridin-4-YL)ethane-1,2-diamine: This compound has chlorine atoms instead of bromine atoms on the pyridine ring. The substitution of bromine with chlorine can affect the compound’s reactivity and biological activity.
1-(3,5-Difluoropyridin-4-YL)ethane-1,2-diamine: This compound has fluorine atoms instead of bromine atoms on the pyridine ring. Fluorine atoms are smaller and more electronegative than bromine atoms, which can influence the compound’s properties and interactions.
1-(3,5-Diiodopyridin-4-YL)ethane-1,2-diamine: This compound has iodine atoms instead of bromine atoms on the pyridine ring. Iodine atoms are larger and less electronegative than bromine atoms, which can affect the compound’s steric and electronic properties.
属性
分子式 |
C7H9Br2N3 |
|---|---|
分子量 |
294.97 g/mol |
IUPAC 名称 |
1-(3,5-dibromopyridin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H9Br2N3/c8-4-2-12-3-5(9)7(4)6(11)1-10/h2-3,6H,1,10-11H2 |
InChI 键 |
UICXWRBVVJQLQC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)Br)C(CN)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


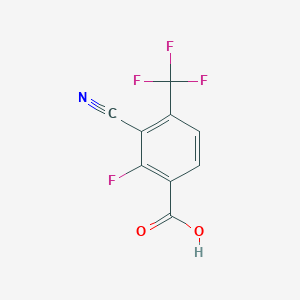
![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)
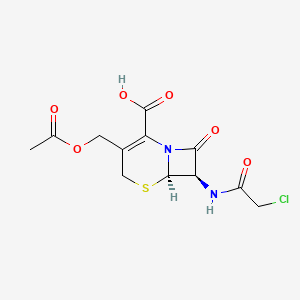
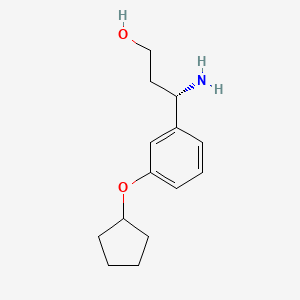
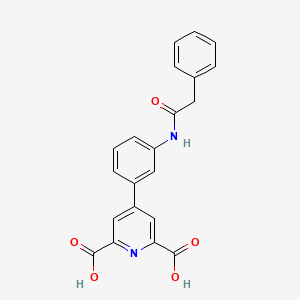
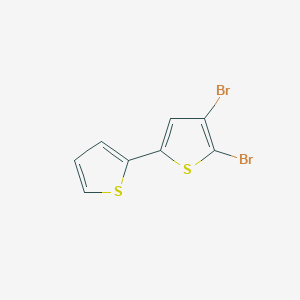
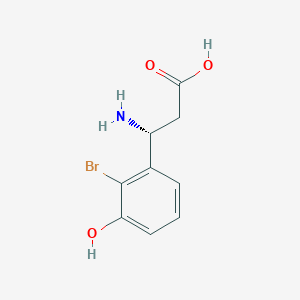
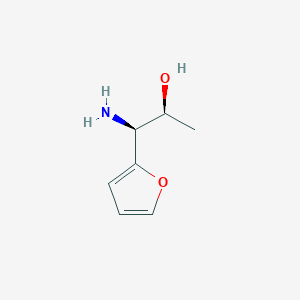
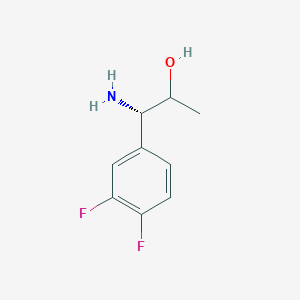
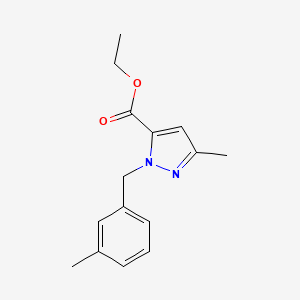

![7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)
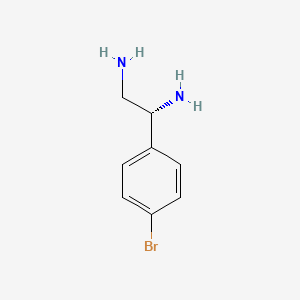
![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13050562.png)
